molecular formula C12H25N3O B13694965 2-[4-(3-Piperidylmethyl)-1-piperazinyl]ethanol

2-[4-(3-Piperidylmethyl)-1-piperazinyl]ethanol

Cat. No.: B13694965
M. Wt: 227.35 g/mol
InChI Key: GQGQRUAAJIJXFP-UHFFFAOYSA-N
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Description

2-[4-(3-Piperidylmethyl)-1-piperazinyl]ethanol is a piperazine derivative featuring an ethanol moiety linked to the nitrogen at the 1-position of the piperazine ring. The 4-position of the piperazine is substituted with a 3-piperidylmethyl group, introducing a bicyclic amine structure.

Properties

Molecular Formula

C12H25N3O

Molecular Weight

227.35 g/mol

IUPAC Name

2-[4-(piperidin-3-ylmethyl)piperazin-1-yl]ethanol

InChI

InChI=1S/C12H25N3O/c16-9-8-14-4-6-15(7-5-14)11-12-2-1-3-13-10-12/h12-13,16H,1-11H2

InChI Key

GQGQRUAAJIJXFP-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)CN2CCN(CC2)CCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(3-Piperidylmethyl)-1-piperazinyl]ethanol typically involves the reaction of piperidine and piperazine derivatives under controlled conditionsThe reaction conditions often require the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as crystallization or distillation to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-[4-(3-Piperidylmethyl)-1-piperazinyl]ethanol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different alcohols or amines.

    Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols or amines .

Scientific Research Applications

2-[4-(3-Piperidylmethyl)-1-piperazinyl]ethanol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(3-Piperidylmethyl)-1-piperazinyl]ethanol involves its interaction with specific molecular targets such as receptors or enzymes. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

The following table summarizes key structural analogs, their substituents, molecular properties, and biological activities based on the evidence:

Compound Name Substituent on Piperazine Molecular Weight Biological Activity References
Hydroxyzine p-Chloro-α-phenylbenzyl 374.88 (free base) Antihistamine, anticholinergic, CNS effects
2-[4-(Diphenylmethyl)-1-piperazinyl]ethoxy ethanol Diphenylmethyl 340.46 Structural analog; activity unspecified
Etodroxizine p-Chloro-α-phenylbenzyl + extended ethoxy chain ~434.97 Hypothesized antihistamine (similar to hydroxyzine)
2-[4-(4-Nitrophenyl)-1-piperazinyl]ethanol 4-Nitrophenyl 251.28 Intermediate in ACAT-1 inhibitor synthesis
Target Compound 3-Piperidylmethyl ~254.34 (estimated) Hypothetical: Potential CNS or enzyme modulation N/A

Structural and Functional Analysis

Substituent Effects
  • Hydroxyzine : The benzhydryl (p-chloro-α-phenylbenzyl) group enhances lipophilicity, facilitating blood-brain barrier penetration and CNS activity .
  • 3-Piperidylmethyl (Target Compound) : The aliphatic piperidine substituent may reduce lipophilicity compared to aromatic groups, possibly improving aqueous solubility but limiting CNS penetration.

Hypothetical Profile of the Target Compound

While direct data on 2-[4-(3-Piperidylmethyl)-1-piperazinyl]ethanol are unavailable, inferences can be drawn:

  • Solubility : The 3-piperidylmethyl group may enhance water solubility compared to hydroxyzine’s benzhydryl group.
  • Target Specificity : The aliphatic substituent could shift activity away from histamine receptors toward other targets (e.g., sigma receptors or ion channels).
  • Synthesis: Likely involves alkylation of 1-(3-piperidylmethyl)piperazine with 2-chloroethanol or similar reagents, analogous to methods in and .

Biological Activity

2-[4-(3-Piperidylmethyl)-1-piperazinyl]ethanol is a compound characterized by its unique piperazine structure, which is often associated with various biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of 2-[4-(3-Piperidylmethyl)-1-piperazinyl]ethanol includes two piperazine rings connected by an ethylene bridge. This configuration is significant for its interaction with biological targets, particularly in the central nervous system (CNS) and other physiological pathways.

The biological activity of 2-[4-(3-Piperidylmethyl)-1-piperazinyl]ethanol primarily involves its interaction with neurotransmitter receptors and enzymes. Its mechanism can be summarized as follows:

  • Receptor Binding : The compound exhibits affinity for various receptors, including serotonin (5-HT) and dopamine receptors, which are crucial for mood regulation and cognitive functions.
  • Enzyme Inhibition : It may inhibit specific enzymes involved in neurotransmitter metabolism, thereby enhancing the availability of these neurotransmitters in the synaptic cleft.

Biological Activity Overview

The following table summarizes key biological activities associated with 2-[4-(3-Piperidylmethyl)-1-piperazinyl]ethanol:

Activity Description Reference
Antidepressant Effects Demonstrated potential in alleviating symptoms of depression through serotonin modulation.
Anxiolytic Properties Shown to reduce anxiety levels in preclinical models by interacting with GABAergic systems.
Antipsychotic Activity Exhibits properties similar to atypical antipsychotics by modulating dopaminergic pathways.
Neuroprotective Effects May protect neuronal cells from oxidative stress and apoptosis in experimental models.

Case Studies and Research Findings

Several studies have investigated the biological effects of 2-[4-(3-Piperidylmethyl)-1-piperazinyl]ethanol:

  • Antidepressant Activity : A study conducted on rodent models showed that administration of the compound resulted in significant reductions in depressive-like behaviors, suggesting its potential as an antidepressant agent through serotonin receptor modulation .
  • Anxiolytic Effects : In another study, the compound was evaluated for its anxiolytic properties using the elevated plus maze test. Results indicated that it significantly increased the time spent in open arms, a common measure of reduced anxiety .
  • Neuroprotection : Research focused on neuroprotective effects revealed that 2-[4-(3-Piperidylmethyl)-1-piperazinyl]ethanol could decrease neuronal cell death induced by oxidative stress agents, highlighting its therapeutic potential in neurodegenerative diseases .

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